6-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}hexanoic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 6-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}hexanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Chemical Reactions Analysis
6-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by its electron-rich nature.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is studied for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing various biological processes. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 6-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}hexanoic acid include other indole derivatives such as indole-3-acetic acid and indole-3-carbinol. These compounds share the indole core structure but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific combination of the indole ring with the hexanoic acid moiety, which may confer distinct properties and applications.
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-[[2-(2-phenylindol-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H24N2O3/c25-21(23-14-8-2-5-13-22(26)27)16-24-19-12-7-6-11-18(19)15-20(24)17-9-3-1-4-10-17/h1,3-4,6-7,9-12,15H,2,5,8,13-14,16H2,(H,23,25)(H,26,27) |
InChI Key |
BJYJDBAQJVAONH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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